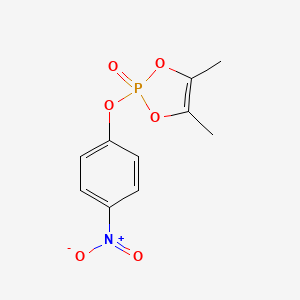
4,5-Dimethyl-2-(4-nitrophenoxy)-2H-1,3,2lambda~5~-dioxaphosphol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Dimethyl-2-(4-nitrophenoxy)-2H-1,3,2lambda~5~-dioxaphosphol-2-one is a complex organic compound known for its unique structural properties This compound features a dioxaphospholane ring, which is a five-membered ring containing both oxygen and phosphorus atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-(4-nitrophenoxy)-2H-1,3,2lambda~5~-dioxaphosphol-2-one typically involves the reaction of 4-nitrophenol with a suitable phosphorus-containing reagent under controlled conditions. One common method includes the use of phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxaphospholane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
化学反应分析
Types of Reactions
4,5-Dimethyl-2-(4-nitrophenoxy)-2H-1,3,2lambda~5~-dioxaphosphol-2-one undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the phosphorus center under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of phosphoramidates or phosphorothioates.
科学研究应用
4,5-Dimethyl-2-(4-nitrophenoxy)-2H-1,3,2lambda~5~-dioxaphosphol-2-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4,5-Dimethyl-2-(4-nitrophenoxy)-2H-1,3,2lambda~5~-dioxaphosphol-2-one involves its interaction with nucleophiles, leading to the formation of stable adducts. The nitrophenoxy group can undergo electron transfer reactions, influencing the compound’s reactivity. The phosphorus center can act as an electrophile, facilitating various substitution reactions.
相似化合物的比较
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Another compound with a similar ring structure but containing boron instead of phosphorus.
Phenylboronic acid: Contains a boronic acid group and is used in similar applications in organic synthesis.
Uniqueness
4,5-Dimethyl-2-(4-nitrophenoxy)-2H-1,3,2lambda~5~-dioxaphosphol-2-one is unique due to its combination of a dioxaphospholane ring and a nitrophenoxy group. This structural arrangement imparts distinct reactivity and potential for diverse applications, setting it apart from other similar compounds.
属性
CAS 编号 |
55895-04-0 |
|---|---|
分子式 |
C10H10NO6P |
分子量 |
271.16 g/mol |
IUPAC 名称 |
4,5-dimethyl-2-(4-nitrophenoxy)-1,3,2λ5-dioxaphosphole 2-oxide |
InChI |
InChI=1S/C10H10NO6P/c1-7-8(2)16-18(14,15-7)17-10-5-3-9(4-6-10)11(12)13/h3-6H,1-2H3 |
InChI 键 |
LZQKUIYHBHHHBP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(OP(=O)(O1)OC2=CC=C(C=C2)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


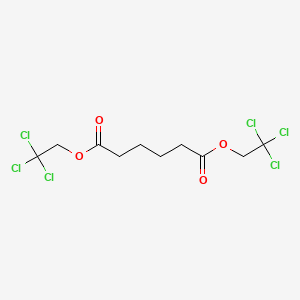

![3,5-Dimethyl-1-[(trimethoxysilyl)methyl]-1H-pyrazole](/img/structure/B14631030.png)
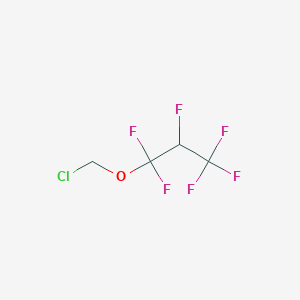
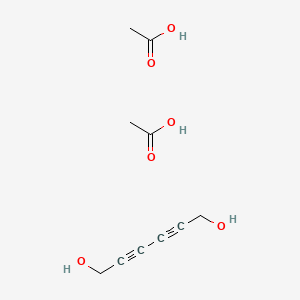

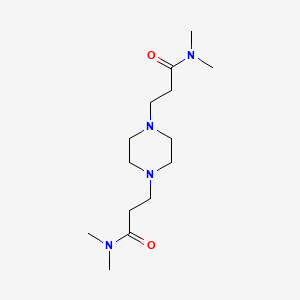
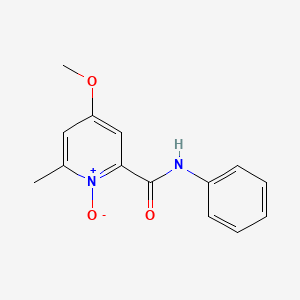
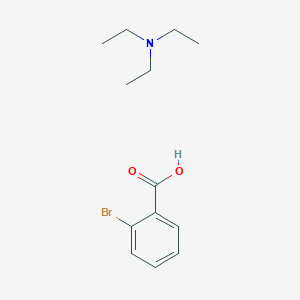
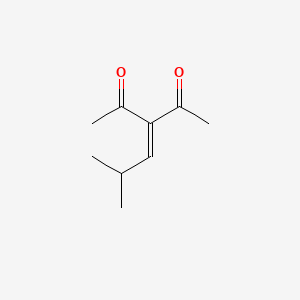
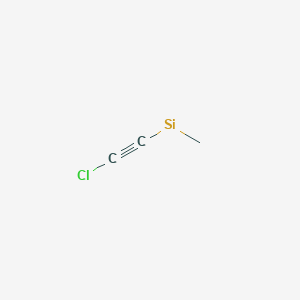
![2-[(3-Sulfopropyl)amino]benzoic acid](/img/structure/B14631074.png)

![1,4-Diphenyl-3,11a-dihydrooxonino[4,5-d]pyridazine](/img/structure/B14631081.png)
